molecular formula C13H16N2 B2772450 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole CAS No. 637324-97-1

5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole

Cat. No.: B2772450
CAS No.: 637324-97-1
M. Wt: 200.285
InChI Key: OCRQINWSZZITFH-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with specific methyl and prop-2-enyl substitutions, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other carbonyl compounds. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize yield and purity. Catalysts such as palladium or other transition metals may be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .

Scientific Research Applications

5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is unique due to its specific substitutions, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

5,6-dimethyl-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRQINWSZZITFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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